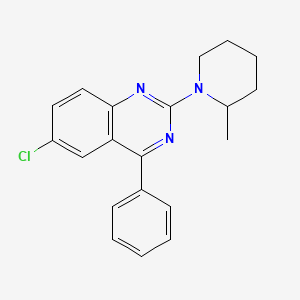

6-Chloro-2-(2-methylpiperidin-1-yl)-4-phenylquinazoline

Description

Properties

IUPAC Name |

6-chloro-2-(2-methylpiperidin-1-yl)-4-phenylquinazoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN3/c1-14-7-5-6-12-24(14)20-22-18-11-10-16(21)13-17(18)19(23-20)15-8-3-2-4-9-15/h2-4,8-11,13-14H,5-7,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYRZBCOYENNPNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 6-Chloro-2-(2-methylpiperidin-1-yl)-4-phenylquinazoline typically involves multi-step organic reactions. One common method is the condensation of 2-aminobenzonitrile with an appropriate aldehyde to form the quinazoline core. This is followed by chlorination and subsequent substitution reactions to introduce the chloro and piperidinyl groups . Industrial production methods often employ similar synthetic routes but are optimized for large-scale production, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

6-Chloro-2-(2-methylpiperidin-1-yl)-4-phenylquinazoline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinazoline N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of dihydroquinazolines.

Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles such as amines or thiols.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Inhibition of Protein Lysine Methyltransferases

One of the primary applications of this compound is in the inhibition of protein lysine methyltransferases, specifically G9a-like protein (GLP) and G9a. These enzymes are involved in the regulation of gene expression through histone modification, making them critical targets in cancer therapy and epigenetic research.

Structure-Activity Relationship Studies

Recent studies have focused on the structure-activity relationship (SAR) of quinazoline derivatives to enhance selectivity and potency against GLP and G9a. For instance, modifications to the 2-amino region of the quinazoline scaffold have led to the discovery of more potent inhibitors with improved selectivity for GLP over G9a . The compound 6-Chloro-2-(2-methylpiperidin-1-yl)-4-phenylquinazoline has been evaluated alongside other analogs in high-throughput screening assays to determine its efficacy as a selective inhibitor .

Cancer Treatment

The inhibition of GLP and G9a has implications for cancer treatment, as these enzymes are often overexpressed in various malignancies. Compounds that selectively inhibit these methyltransferases can potentially reverse epigenetic silencing of tumor suppressor genes, making them valuable in cancer therapeutics .

Neurological Disorders

There is also emerging interest in the role of methyltransferase inhibitors in treating neurological disorders. By modulating gene expression through epigenetic mechanisms, these compounds may offer new avenues for addressing conditions such as depression and schizophrenia, where dysregulation of gene expression is a contributing factor .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against GLP, with IC50 values indicating strong potency . These findings suggest that this compound could serve as a valuable tool for further research into the biological functions of GLP.

In Vivo Applications

Preliminary in vivo studies are necessary to evaluate the pharmacokinetics and therapeutic efficacy of this compound in animal models. Such studies will be crucial for understanding its potential clinical applications and safety profile.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(2-methylpiperidin-1-yl)-4-phenylquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. It is known to inhibit certain tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can interfere with cell proliferation and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Key Observations :

- Position 2 Substituents : The 2-methylpiperidinyl group in the target compound introduces steric bulk compared to the smaller piperazinyl group in the anticonvulsant analogue . This may influence receptor binding affinity and metabolic stability.

- Position 4 Variability: The phenyl group in the target compound contrasts with the piperidinyl group in the quinoline derivative , altering electronic distribution and hydrophobicity.

- Impurity Profile : The presence of 6-Chloro-2-(chloromethyl)-4-phenylquinazoline 3-Oxide as a synthetic impurity underscores the importance of reaction optimization to avoid undesired byproducts.

Physicochemical and Spectroscopic Comparisons

NMR Analysis Insights:

Evidence from NMR studies (e.g., chemical shift comparisons in similar quinazoline/quinoline derivatives) indicates that substituents at positions 2 and 6 significantly affect the chemical environment of adjacent protons. For example, replacing a piperazinyl group with a 2-methylpiperidinyl group would alter shielding effects in regions proximal to the substituent, as observed in analogous compounds .

Molecular Descriptors and QSAR Relevance:

Van der Waals descriptors and electronic parameters (e.g., logP, polar surface area) differentiate the target compound from analogues.

Q & A

What are the established synthetic routes for 6-Chloro-2-(2-methylpiperidin-1-yl)-4-phenylquinazoline, and how do reaction conditions influence yield?

Basic Research Question

The synthesis typically involves alkylation of a quinazoline core with 2-methylpiperidine. A common method includes reacting 4-chloro-2-phenylquinazoline with 2-methylpiperidine under nucleophilic substitution conditions. Key variables include solvent polarity, temperature, and catalyst use.

- Methodological Answer :

- Step 1 : Prepare 4-chloro-2-phenylquinazoline via cyclization of anthranilic acid derivatives with chlorinated benzaldehyde .

- Step 2 : Alkylate the quinazoline at the C2 position using 2-methylpiperidine. Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while bases like K₂CO₃ improve substitution efficiency .

- Step 3 : Optimize yield by varying temperature (60–100°C) and reaction time (12–24 hours). Ethanol or acetonitrile may reduce side reactions compared to DMF .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.